![molecular formula C18H17N3O6 B12452633 2-(2,4-Dimethylphenoxy)-N'-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide CAS No. 5845-09-0](/img/structure/B12452633.png)
2-(2,4-Dimethylphenoxy)-N'-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dimethylphenoxy)-N’-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide is a complex organic compound that features a combination of aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenoxy)-N’-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide typically involves the following steps:
Formation of the Hydrazide: The initial step involves the reaction of 2-(2,4-dimethylphenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then reacted with 6-nitro-2H-1,3-benzodioxol-5-carbaldehyde under acidic conditions to form the final product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the hydrazide moiety.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
Oxidation: Products include carboxylic acids and quinones.
Reduction: Products include amines and hydroxylamines.
Substitution: Products include halogenated and nitrated derivatives.
Applications De Recherche Scientifique
2-(2,4-Dimethylphenoxy)-N’-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide has several research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Antimicrobial Activity: It disrupts bacterial cell walls and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.
Enzyme Inhibition: It binds to the active sites of enzymes, preventing substrate binding and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-Dimethylphenoxy)acetic acid: A precursor in the synthesis of the target compound.
6-Nitro-2H-1,3-benzodioxol-5-carbaldehyde: Another precursor used in the condensation reaction.
N’-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide: A structurally similar compound with slight variations in functional groups.
Uniqueness
2-(2,4-Dimethylphenoxy)-N’-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide is unique due to its combination of aromatic rings and functional groups, which confer specific chemical reactivity and biological activity
Propriétés
Numéro CAS |
5845-09-0 |
|---|---|
Formule moléculaire |
C18H17N3O6 |
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
2-(2,4-dimethylphenoxy)-N-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17N3O6/c1-11-3-4-15(12(2)5-11)25-9-18(22)20-19-8-13-6-16-17(27-10-26-16)7-14(13)21(23)24/h3-8H,9-10H2,1-2H3,(H,20,22) |
Clé InChI |
DKCLQLFZKQFJSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


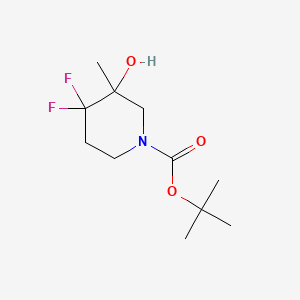
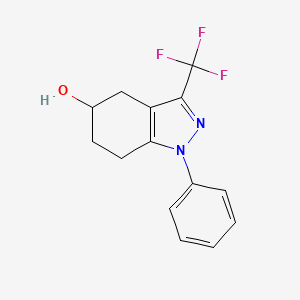
![2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12452568.png)
![3-Phenyl-2-thioxo-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidin-4-one](/img/structure/B12452573.png)
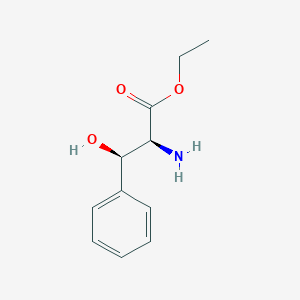
![N-benzyl-1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide](/img/structure/B12452584.png)
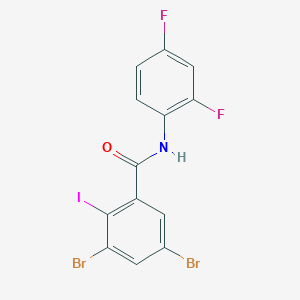
![(2Z)-2-{[(3,3,5-trimethylcyclohexylidene)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B12452599.png)
![Tert-butyl N-[4-(2-hydroxyethyl)pyrrolidin-3-YL]carbamate](/img/structure/B12452601.png)
![2-[(2-methylphenyl)amino]-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12452606.png)
![4-Methyl-N-(4-{2-methylimidazo[1,2-A]pyrimidin-3-YL}-1,3-thiazol-2-YL)pyridin-2-amine](/img/structure/B12452607.png)

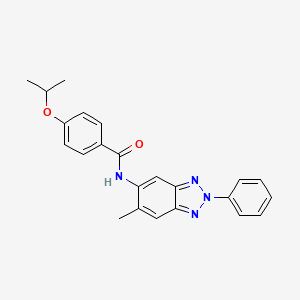
![1-Ethyl-N-[2-(pyridin-2-YL)ethyl]piperidin-4-amine; tris(maleic acid)](/img/structure/B12452627.png)
